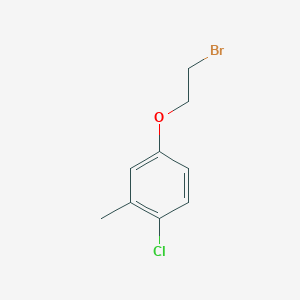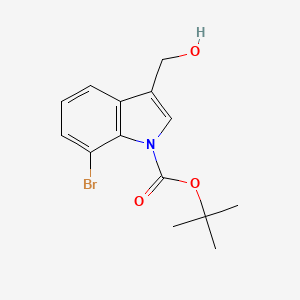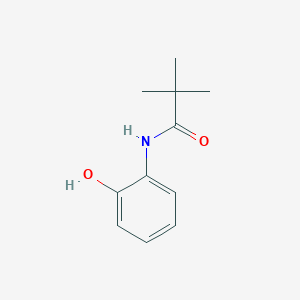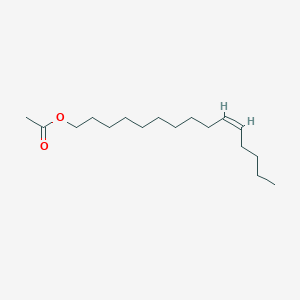
4-(2-Bromo-ethoxy)-1-chloro-2-methyl-benzene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new synthesis of 4-bromo-2-methoxybenzaldehyde is reported from 1,4 dibromo 2-fluorobenzene. First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C. After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate. Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .Scientific Research Applications
4-(2-Bromo-ethoxy)-1-chloro-2-methyl-benzene has a variety of scientific research applications. It is used in the synthesis of other compounds, such as aryl ethers, aryl amines, and N-heterocycles. It is also used in the study of mechanisms of action, such as the inhibition of enzymes and the activation of receptors. In addition, this compound is used in biochemical and physiological experiments, such as the study of the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-ethoxy)-1-chloro-2-methyl-benzene is not fully understood. However, it is thought to act as an inhibitor of enzymes and an activator of receptors. In particular, it is believed to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is also believed to activate the receptor GPR55, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to have anti-inflammatory and analgesic effects. In addition, it is thought to have anti-tumor effects, as well as effects on the immune system. It is also believed to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(2-Bromo-ethoxy)-1-chloro-2-methyl-benzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and it is relatively non-toxic. However, it is also relatively expensive, and it has a limited shelf life.
Future Directions
There are a number of potential future directions for the use of 4-(2-Bromo-ethoxy)-1-chloro-2-methyl-benzene. It could be used in the development of new drugs and therapies, such as anti-cancer drugs and treatments for neurological disorders. It could also be used in the development of new materials, such as polymers and nanomaterials. In addition, it could be used in the study of the mechanisms of action of other compounds, such as hormones and neurotransmitters. Finally, it could be used in the development of new analytical techniques, such as mass spectrometry and chromatography.
properties
IUPAC Name |
4-(2-bromoethoxy)-1-chloro-2-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMOHEJWUQAGMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1H-benzimidazol-2-ylmethyl)sulfonyl]propanenitrile](/img/structure/B3148341.png)
![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)

![2-{[2-(Cyclohexylcarbonyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3148374.png)

![Methyl bis({[(propan-2-yl)oxy]carbonothioyl}sulfanyl)acetate](/img/structure/B3148387.png)


![2-Methyl-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3148405.png)
